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Compound of Interest

Compound Name: 1,3-Dibromoacetone

Cat. No.: B016897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-
Dibromoacetone (CAS No. 816-39-7), a reactive bifunctional molecule utilized in various
chemical syntheses. The following sections detail its mass spectrometry, infrared spectroscopy,
and nuclear magnetic resonance characteristics, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1,3-Dibromoacetone are summarized in the tables
below. Note that while mass spectrometry data is derived from experimental sources, nuclear
magnetic resonance and infrared data are based on established predictive models and typical
functional group frequencies due to the limited availability of published experimental spectra.

Mass Spectrometry (MS)

The mass spectrum of 1,3-Dibromoacetone is characterized by a molecular ion peak and
distinct fragmentation patterns resulting from the presence of two bromine isotopes (’°Br and
81Br) and alpha-cleavage typical of ketones.

Table 1: Mass Spectrometry Data for 1,3-Dibromoacetone
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. . Proposed
miz Relative Intensity Notes
Fragment
Molecular ion cluster,
showing the
214, 216, 218 Moderate [CsH4Br20]* characteristic isotopic
pattern for two
bromine atoms.
Result of a-cleavage
121,123 High [C2H2Bro]* with loss of a CH2Br
radical.
42 High [C3H20]" Further fragmentation.

Data sourced from the National Institute of Standards and Technology (NIST) Mass

Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.1 *H NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, the four protons of 1,3-Dibromoacetone are chemically
equivalent, resulting in a single resonance in the *H NMR spectrum.

Table 2: Predicted *H NMR Data for 1,3-Dibromoacetone

Chemical Shift ()
ppm

Multiplicity Integration Assignment

~4.0-4.2 Singlet 4H CH:z

1.2.2 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show two distinct signals, corresponding to the carbonyl

carbon and the two equivalent methylene carbons.

Table 3: Predicted 3C NMR Data for 1,3-Dibromoacetone
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Chemical Shift (8) ppm Assighment
~195 - 205 C=0
~35-45 CH:

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Dibromoacetone is expected to display characteristic absorption
bands for the carbonyl (C=0) group and the carbon-bromine (C-Br) bonds.

Table 4: Characteristic IR Absorption Bands for 1,3-Dibromoacetone

Wavenumber (cm—?) Vibration Mode Functional Group
~1715 C=0 Stretch Ketone
690 - 515 C-Br Stretch Alkyl Halide

Note: The C=0 stretching frequency for saturated aliphatic ketones typically appears around
1715 cm~1.[2][3] The C-Br stretching vibration is found in the fingerprint region between 690-
515 cm~L.[4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Accurately weigh 5-10 mg of 1,3-Dibromoacetone and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-ds) in a standard 5
mm NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Shim the magnetic field to optimize homogeneity and obtain high-resolution spectra.

o Data Acquisition:

o 'H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A
sufficient number of scans should be co-added to achieve an adequate signal-to-noise
ratio.

o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to
the low natural abundance of 13C, a larger number of scans is required.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift axis using the residual solvent peak or an internal standard
(e.g., TMS at O ppm).

[¢]

Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Liquid/Low Melting Solid: Place a small amount of 1,3-Dibromoacetone between two salt
plates (e.g., NaCl or KBr) to create a thin film.

o Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder
and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

e Instrument Setup:
o Ensure the spectrometer's sample compartment is clean and dry.
o Perform a background scan to account for atmospheric CO2 and H20.

o Data Acquisition:
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o Place the prepared sample in the spectrometer's beam path.

o Acquire the spectrum, typically over a range of 4000-400 cm~*. Co-add multiple scans to
improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound like 1,3-Dibromoacetone, direct injection or infusion via a suitable
solvent can be used.

lonization: lonize the sample molecules. Electron Impact (El) is a common method for this
type of molecule, which involves bombarding the sample with a high-energy electron beam.

[6]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer.

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1,3-Dibromoacetone.
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Caption: Workflow for Spectroscopic Analysis of 1,3-Dibromoacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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